molecular formula C17H18FNO3S B2622239 4-fluoro-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-methylbenzenesulfonamide CAS No. 2034595-45-2

4-fluoro-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-methylbenzenesulfonamide

Cat. No.: B2622239
CAS No.: 2034595-45-2
M. Wt: 335.39
InChI Key: FWILVGLMFBFKMC-UHFFFAOYSA-N
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Description

4-fluoro-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-methylbenzenesulfonamide is a synthetic benzenesulfonamide derivative offered for research purposes. Compounds featuring the benzenesulfonamide moiety are of significant interest in medicinal chemistry and chemical biology, particularly in the exploration of new therapeutic agents . The structural motif of a substituted benzenesulfonamide linked to a hydrophobic region, such as the indane group in this molecule, is frequently employed in the design of ligands for various enzyme families and cellular receptors. For instance, benzenesulfonamide-based compounds have been extensively investigated for their activity against targets like Peroxisome Proliferator-Activated Receptors (PPARs) . PPARγ is a nuclear receptor and a master regulator of adipogenesis and insulin sensitivity, making it a critical target for metabolic disease research . The mechanism of action for such compounds typically involves high-affinity binding within the ligand-binding pocket of the target protein, leading to modulation of its transcriptional activity. The specific pattern of substituents—including the fluorine atom and methyl group on the benzene ring, coupled with the hydroxy-substituted indane group—is designed to confer unique electronic, steric, and hydrogen-bonding properties. These properties are crucial for determining the compound's binding affinity, selectivity, and overall biological activity profile. This compound is provided to enable researchers to probe its potential as a chemical tool or a lead structure in areas such as drug discovery, molecular pharmacology, and target validation. It is intended for use in established in vitro assay systems to elucidate its specific mechanism of action and biological effects.

Properties

IUPAC Name

4-fluoro-N-[(2-hydroxy-1,3-dihydroinden-2-yl)methyl]-3-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FNO3S/c1-12-8-15(6-7-16(12)18)23(21,22)19-11-17(20)9-13-4-2-3-5-14(13)10-17/h2-8,19-20H,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWILVGLMFBFKMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NCC2(CC3=CC=CC=C3C2)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-methylbenzenesulfonamide typically involves multiple steps:

    Formation of the Indene Moiety: The indene structure can be synthesized through cyclization reactions starting from suitable precursors such as 2-bromo-1-phenylethanone.

    Introduction of the Hydroxy Group: The hydroxy group is introduced via reduction reactions, often using reagents like sodium borohydride.

    Sulfonamide Formation: The sulfonamide linkage is formed by reacting the indene derivative with 4-fluoro-3-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can undergo oxidation to form a ketone.

    Reduction: The sulfonamide group can be reduced under specific conditions to form corresponding amines.

    Substitution: The fluoro group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may serve as a probe to study enzyme interactions, particularly those involving sulfonamide groups.

Medicine

Medicinally, 4-fluoro-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-methylbenzenesulfonamide could be investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonamide derivatives have shown efficacy.

Industry

In industry, this compound might be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking the active site.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally related molecules, focusing on functional groups, substituents, and physicochemical properties.

Benzamide Derivatives ()

A series of N-(2,3-dihydro-1H-inden-2-yl)benzamide derivatives (B2–B10) share the indenylmethyl backbone but differ in their aromatic substituents and functional groups:

  • B5 (N-(2,3-dihydro-1H-inden-2-yl)-4-fluorobenzamide): Features a 4-fluoro substituent on the benzamide ring, analogous to the 4-fluoro group in the target sulfonamide.
  • B7 (N-(2,3-dihydro-1H-inden-2-yl)-4-bromobenzamide) : Substitution with bromine increases molecular weight (∼330 g/mol vs. target’s ∼350 g/mol) and lipophilicity, which may enhance membrane permeability but reduce aqueous solubility.
Compound Functional Group Aromatic Substituents Molecular Weight (g/mol) Key Properties
Target Sulfonamide Sulfonamide 4-F, 3-Me ∼350.39 High polarity, strong H-bonding
B5 (Benzamide) Benzamide 4-F ∼285.31 Moderate polarity, lower acidity
B7 (Benzamide) Benzamide 4-Br ∼330.22 High lipophilicity

Key Insight: Replacement of benzamide with sulfonamide increases acidity (pKa ∼10 for sulfonamide vs.

Sulfonamide Analogs ()

  • N-(2-(Methanesulfonamido)-2,3-dihydro-1H-inden-5-yl)-2-(4-fluorophenyl)-3-methylbenzamide () : Contains a methanesulfonamido group on the inden ring and a fluorophenylbenzamide moiety. The sulfonamide’s position on the inden ring (vs. the target’s hydroxy group) alters conformational flexibility and hydrogen-bonding patterns.

Structural Contrast : The target’s 2-hydroxyindene group may confer unique stereoelectronic effects compared to methanesulfonamido or indole-based analogs, influencing binding to targets like proteases or kinases .

Isoxazole and Oxazinane Derivatives ()

  • N-((2-Hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-3,5-dimethylisoxazole-4-carboxamide (): Replaces sulfonamide with an isoxazole carboxamide. The isoxazole’s heterocyclic nature enhances metabolic stability but reduces hydrogen-bond donor capacity.
  • 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide (): A complex sulfonamide-chromene-pyrazolopyrimidine hybrid with higher molecular weight (589.1 g/mol) and distinct pharmacokinetic challenges.

Functional Group Impact : The target’s simplicity (single sulfonamide vs. fused heterocycles) may improve synthetic accessibility and bioavailability .

Biological Activity

4-fluoro-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-methylbenzenesulfonamide, with the CAS Number 2034595-45-2, is a sulfonamide compound that has garnered interest for its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies.

  • Molecular Formula : C17H18FNO3S
  • Molecular Weight : 335.39 g/mol
  • Structure : The compound features a fluorine atom, a sulfonamide group, and an indene derivative which may contribute to its biological activity.

Anticancer Potential

A study focusing on structurally related compounds demonstrated significant anticancer activities. Compounds with similar frameworks were found to induce apoptosis in cancer cell lines, such as MDA-MB-231 (breast cancer). The mechanism involved the enhancement of caspase activity and alterations in cell morphology at micromolar concentrations .

Enzyme Inhibition

Sulfonamides are known for their ability to inhibit various enzymes. The sulfonamide group in this compound may interact with target enzymes involved in metabolic pathways, potentially leading to therapeutic effects against certain diseases.

Table of Biological Activities

Activity TypeReferenceObserved Effect
Antiviral Inhibition of HBV polymerase
Anticancer Induction of apoptosis in MDA-MB-231
Enzyme InhibitionGeneral knowledgeInhibition of metabolic enzymes

Case Studies and Research Findings

  • Antiviral Studies : A review of nucleoside analogues highlighted the importance of novel scaffolds in developing antiviral drugs. Although specific data on this compound was not available, related compounds showed promising results against HBV .
  • Anticancer Research : A series of compounds based on indene derivatives were synthesized and evaluated for their anticancer properties. Some exhibited significant inhibition of microtubule assembly and induced apoptosis in breast cancer cells .
  • Enzymatic Activity : Sulfonamides have been widely studied for their enzyme-inhibitory properties. Their interactions with various biological targets could provide insights into the therapeutic potential of this compound.

Q & A

Basic Research Questions

Q. What synthetic strategies are employed for constructing the benzenesulfonamide core in this compound?

  • The benzenesulfonamide core can be synthesized via nucleophilic substitution reactions, where a sulfonyl chloride intermediate reacts with an amine-containing scaffold. For example, substituted 1,4-diazepane derivatives have been coupled with sulfonamide groups using IR spectroscopy (KBr pellet method) to confirm functional groups like -NH and -SO₂ . Optimizing reaction conditions (e.g., solvent, temperature) is critical to improving yields.

Q. How is the crystal structure of related benzenesulfonamide derivatives determined?

  • Single-crystal X-ray diffraction (SC-XRD) at low temperatures (e.g., 173–180 K) is used to resolve molecular geometry. Parameters like bond angles, torsion angles, and intermolecular interactions (e.g., hydrogen bonding) are analyzed using software suites such as SHELX. For example, similar compounds show mean C–C bond lengths of 0.002–0.003 Å and R factors <0.04, ensuring high precision .

Q. What in vitro assays are used to assess target engagement for benzenesulfonamide derivatives?

  • TRPV1 modulation profiles (e.g., capsaicin antagonism, pH sensitivity) are evaluated using calcium flux assays in transfected HEK293 cells. AMPA receptor potentiation is tested via electrophysiology in hippocampal neurons. These assays require controls for nonspecific effects (e.g., vehicle responses) and validation with reference agonists/antagonists .

Advanced Research Questions

Q. How can integrated pharmacokinetic-pharmacodynamic (PK-PD) models link systemic exposure to efficacy?

  • Indirect response models correlate plasma concentrations with biomarker inhibition (e.g., phosphorylated MEK1 in tumors). For example, GDC-0879, a B-Raf inhibitor, showed a Hill coefficient of ~8 for pMEK1 inhibition, indicating steep dose-response relationships. Tumor growth inhibition thresholds (e.g., >40% pMEK1 inhibition) are derived from these models .

Q. What methodologies resolve contradictions between in vitro potency and in vivo efficacy?

  • Triangulation of data from multiple sources (e.g., pharmacokinetics, tissue penetration, off-target effects) is critical. For instance, TRPV1 modulator AMG8562 maintained efficacy in pain models without hyperthermia by selectively blocking capsaicin activation while sparing heat responses. Discrepancies may arise from species-specific metabolism or blood-brain barrier penetration .

Q. How can pharmacological profiles be optimized to eliminate adverse effects while retaining efficacy?

  • Profiling compounds across multiple in vitro assays (e.g., TRPV1 activation pathways A–D) identifies selective modulators. AMG8562 (Profile C) avoided hyperthermia by not affecting heat activation, demonstrating that functional selectivity is achievable through structural modifications like introducing hydroxyindane groups .

Q. What statistical approaches validate the reliability of preclinical data?

  • Quantitative studies should ensure internal validity (e.g., randomized dosing regimens), construct validity (e.g., custom-designed surveys), and reliability checks (e.g., Cronbach’s α >0.7). Qualitative data requires member checking and triangulation (e.g., combining interviews, observations) to confirm consistency .

Methodological Considerations Table

AspectKey MethodologiesReferences
Synthesis IR spectroscopy for functional group validation; SC-XRD for structural analysis
Target Engagement Calcium flux assays (TRPV1); electrophysiology (AMPA receptors)
PK-PD Modeling Indirect response models with Hill coefficients; biomarker-linked efficacy
Data Contradictions Triangulation of pharmacokinetic, pharmacodynamic, and phenotypic data
Adverse Effect Mitigation Functional selectivity profiling (e.g., TRPV1 modulation pathways A–D)

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